molecular formula C26H21FN4O3S B12151913 5-(4-Fluorobenzenesulfonyl)-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-Fluorobenzenesulfonyl)-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12151913
M. Wt: 488.5 g/mol
InChI Key: OFYXZOLPJSXERB-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzenesulfonyl)-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzenesulfonyl)-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazatricyclo structure: This can be achieved through a series of cyclization reactions.

    Introduction of the sulfonyl group: This step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.

    Addition of the imino group: This can be done through a condensation reaction with an appropriate amine.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzenesulfonyl)-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the imino group or other reducible functionalities.

    Substitution: The sulfonyl and phenylethyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound may be studied for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which 5-(4-Fluorobenzenesulfonyl)-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-Fluorobenzenesulfonyl)-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its combination of multiple functional groups within a single molecule

Properties

Molecular Formula

C26H21FN4O3S

Molecular Weight

488.5 g/mol

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C26H21FN4O3S/c1-17-6-5-14-31-24(17)29-25-21(26(31)32)16-22(35(33,34)20-11-9-19(27)10-12-20)23(28)30(25)15-13-18-7-3-2-4-8-18/h2-12,14,16,28H,13,15H2,1H3

InChI Key

OFYXZOLPJSXERB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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